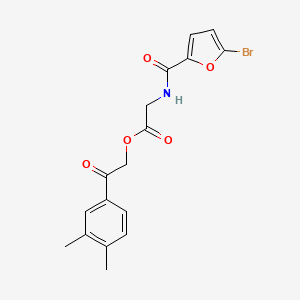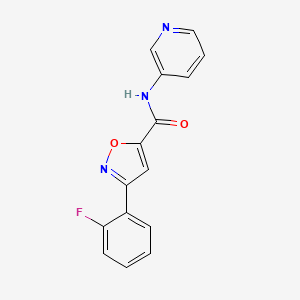![molecular formula C18H25N5O2 B4688350 8-cyclohexyl-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4688350.png)
8-cyclohexyl-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
描述
8-cyclohexyl-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as CTEP, is a small molecule that has been extensively studied in the field of neuroscience for its potential therapeutic applications. CTEP belongs to the class of allosteric modulators, which are compounds that bind to a specific site on a protein and modify its activity without directly interacting with the protein's active site.
作用机制
CTEP acts as a negative allosteric modulator of mGluR5, which means that it binds to a specific site on the receptor and reduces its activity. mGluR5 is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. By modulating the activity of mGluR5, CTEP can affect these processes and potentially treat neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CTEP has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. CTEP has also been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. Additionally, CTEP has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
实验室实验的优点和局限性
One of the advantages of using CTEP in lab experiments is its specificity for mGluR5. This allows researchers to study the specific effects of modulating mGluR5 activity without affecting other receptors or physiological processes. However, one of the limitations of using CTEP is its relatively low potency and selectivity compared to other mGluR5 modulators. Additionally, CTEP has a relatively short half-life, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for CTEP research. One area of interest is the use of CTEP in the treatment of addiction. CTEP has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. This suggests that CTEP may be effective in reducing drug-seeking behavior and relapse in individuals with addiction. Another area of interest is the use of CTEP in the treatment of schizophrenia. CTEP has been shown to improve cognitive function in animal models of schizophrenia, suggesting that it may be effective in treating the cognitive deficits associated with this disorder. Additionally, there is interest in developing more potent and selective mGluR5 modulators that can be used in experimental and clinical settings.
科学研究应用
CTEP has been extensively studied in the field of neuroscience for its potential therapeutic applications. It has been shown to modulate the activity of a specific type of glutamate receptor called the metabotropic glutamate receptor subtype 5 (mGluR5). CTEP has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
属性
IUPAC Name |
6-cyclohexyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-5-21-16(24)14-15(20(4)18(21)25)19-17-22(11(2)12(3)23(14)17)13-9-7-6-8-10-13/h13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHSKODAKCXLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCCC4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B4688272.png)
![methyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4688284.png)
![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B4688291.png)


![2-{2-[8,9-dimethyl-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4688313.png)
![N-(4-isopropylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4688316.png)

![N-(2,4-dichlorophenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4688327.png)


![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4688341.png)
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4688355.png)
![N-benzyl-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4688357.png)